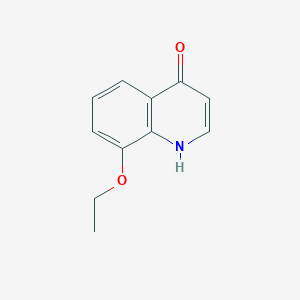![molecular formula C12H17NO B6256208 [4-(piperidin-3-yl)phenyl]methanol CAS No. 1260850-24-5](/img/new.no-structure.jpg)
[4-(piperidin-3-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(piperidin-3-yl)phenyl]methanol is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(piperidin-3-yl)phenyl]methanol typically involves the formation of the piperidine ring followed by its attachment to the phenyl group. One common method includes the cyclization of appropriate precursors under specific conditions, such as using a palladium catalyst with a novel pyridine-oxazoline ligand . Another approach involves the reduction of piperidinone intermediates using phenylsilane and an iron complex as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and reduction processes, optimized for efficiency and yield. The use of robust catalysts and controlled reaction conditions ensures the consistent production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
[4-(piperidin-3-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions on the phenyl ring can introduce various functional groups.
Aplicaciones Científicas De Investigación
[4-(piperidin-3-yl)phenyl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its role in drug design and development.
Mecanismo De Acción
The mechanism of action of [4-(piperidin-3-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The phenyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
(3-(Piperidin-4-yl)phenyl)methanol hydrochloride: This compound is similar in structure but differs in the position of the piperidine ring attachment.
2-(3-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: Another related compound with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
[4-(piperidin-3-yl)phenyl]methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and a phenyl group with a hydroxyl moiety makes it a versatile compound for various applications.
Propiedades
Número CAS |
1260850-24-5 |
|---|---|
Fórmula molecular |
C12H17NO |
Peso molecular |
191.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



